molecular formula C15H15NO2 B1486458 N-[4-(1-hydroxyethyl)phenyl]benzamide CAS No. 1156379-24-6

N-[4-(1-hydroxyethyl)phenyl]benzamide

Cat. No. B1486458
M. Wt: 241.28 g/mol
InChI Key: KELRWTBDHHZZFX-UHFFFAOYSA-N
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Description

N-[4-(1-hydroxyethyl)phenyl]benzamide is a synthetic compound with a molecular weight of 241.29 . It is a powder at room temperature . The IUPAC name for this compound is N-[4-(1-hydroxyethyl)phenyl]benzamide .


Molecular Structure Analysis

The molecular structure of N-[4-(1-hydroxyethyl)phenyl]benzamide contains a total of 34 bonds, including 19 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also contains 2 six-membered rings, 1 secondary amide (aromatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

N-[4-(1-hydroxyethyl)phenyl]benzamide is a powder at room temperature . Its InChI code is 1S/C15H15NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-11,17H,1H3,(H,16,18) .

Scientific Research Applications

Antioxidant Activity

N-[4-(1-hydroxyethyl)phenyl]benzamide and its derivatives have been studied for their antioxidant activity . The in vitro antioxidant activity of these compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

Benzamides, including N-[4-(1-hydroxyethyl)phenyl]benzamide, have been found to exhibit antibacterial activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Anti-microbial Activity

Ören and co-workers studied the anti-microbial activity of N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide . They obtained moderately antibacterial activities against E. coli, K. pneumoniae, and S. aureus .

Industrial Applications

Amide compounds, including N-[4-(1-hydroxyethyl)phenyl]benzamide, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Drug Discovery

Recently, amide compounds have been used in drug discovery . These compounds have been widely used in medical, industrial, biological and potential drug industries .

Synthesis of Novel Compounds

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

Safety And Hazards

The safety information for N-[4-(1-hydroxyethyl)phenyl]benzamide indicates that it may be harmful if swallowed. It may cause respiratory irritation, skin irritation, and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-[4-(1-hydroxyethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-11,17H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELRWTBDHHZZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-hydroxyethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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